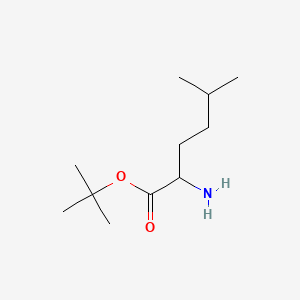

tert-Butyl 2-amino-5-methylhexanoate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-5-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOQNKXHLQRRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-amino-5-methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl 2-amino-5-methylhexanoate, a non-proteinogenic amino acid ester that serves as a valuable building block in organic synthesis and medicinal chemistry. This document delves into its chemical properties, synthesis, safety protocols, and applications, offering insights for its effective use in research and development.

Core Chemical Identity

This compound is a chiral amino acid derivative featuring a bulky tert-butyl ester protecting group and an isobutyl side chain. The presence of the tert-butyl ester provides steric hindrance that can influence reaction pathways and solubility, while the amino group serves as a key functional handle for peptide synthesis and other derivatizations.

CAS Number: 1543874-84-5[1][2][3][4][5]

Physicochemical Properties

While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its key known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃NO₂ | [1][5] |

| Molecular Weight | 201.31 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Not determined | |

| Melting Point | Not determined | |

| Density | Not determined | |

| Solubility | Not determined | |

| SMILES | CC(C)CCC(N)C(=O)OC(C)(C)C | [4] |

Synthesis and Elucidation

The synthesis of tert-butyl amino acid esters like this compound typically involves the esterification of the corresponding amino acid, in this case, 2-amino-5-methylhexanoic acid (a leucine analog). A common and effective method is the direct esterification using tert-butyl acetate in the presence of a strong acid catalyst such as perchloric acid. This approach is favored for its operational simplicity and the use of relatively inexpensive reagents.

Proposed Synthetic Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of tert-butyl amino acid esters, adapted for the specific synthesis of this compound.[6]

Step 1: Reaction Setup

-

To a suspension of 2-amino-5-methylhexanoic acid in tert-butyl acetate at 0 °C, slowly add perchloric acid.

-

The reaction mixture is then stirred at room temperature for an extended period, typically 48 hours.

Step 2: Work-up and Extraction

-

Upon completion, the reaction mixture is washed with water and a dilute acid solution (e.g., 1.0 N HCl).

-

The resulting aqueous solution's pH is adjusted to ~9 by the addition of a base, such as a 10% sodium carbonate solution.

-

The product is then extracted from the aqueous phase using an organic solvent like dichloromethane.

Step 3: Isolation and Purification

-

The combined organic phases are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Further purification can be achieved through column chromatography if necessary.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Development

As a non-proteinogenic amino acid, this compound is a valuable building block in medicinal chemistry and drug discovery. Its unique structure can be leveraged to introduce specific physicochemical properties into peptides and small molecules.

Key Application Areas:

-

Peptide Modification: The incorporation of this amino acid analog into a peptide backbone can introduce conformational constraints. The bulky isobutyl and tert-butyl groups can influence the peptide's secondary structure, potentially leading to enhanced binding affinity and selectivity for its biological target.

-

Metabolic Stability: Peptides are often susceptible to enzymatic degradation. The inclusion of unnatural amino acids with sterically hindering groups like the one present in this compound can improve metabolic stability by preventing protease recognition and cleavage.[7]

-

Structure-Activity Relationship (SAR) Studies: The specific steric and electronic features of this compound make it a useful tool for probing the SAR of bioactive peptides and small molecules. By systematically replacing natural amino acid residues, researchers can gain insights into the key interactions required for biological activity.

-

Synthesis of Peptidomimetics and Small Molecules: The amino and ester functionalities serve as versatile handles for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Conceptual Workflow in Drug Discovery

Caption: The role of this compound as a building block in a typical drug discovery workflow.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a laboratory setting.[2][8]

Hazard Identification

-

The specific hazards are not fully characterized, but it is recommended to handle it as a potentially hazardous substance.

-

It is intended for laboratory research use only.

Precautionary Measures

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Keep in a dark place under an inert atmosphere. For long-term storage, it is recommended to store in a freezer at -20°C.[1]

-

First Aid:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

In case of skin contact: Wash with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth.

-

Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.

Spectroscopic Data

Conclusion

This compound is a specialized chemical building block with significant potential in the fields of synthetic and medicinal chemistry. Its unique structural features, combining a bulky tert-butyl ester with an isobutyl side chain, make it a valuable tool for modifying peptides and synthesizing novel small molecules. Researchers and drug development professionals can leverage its properties to enhance metabolic stability, probe structure-activity relationships, and create new therapeutic candidates. As with any laboratory chemical, adherence to strict safety protocols is essential when handling this compound.

References

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Chemsrc. Tert-butyl 2-amino-5-methylhex-4-enoate. [Link]

-

PubChem. Tert-butyl 2-amino-5-(2-methoxyethoxy)pentanoate. [Link]

-

Royal Society of Chemistry. Supporting Information for General procedure for the synthesis of t-butyl ester 2. [Link]

-

Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

Ivy Fine Chemicals. This compound. [Link]

-

Royal Society of Chemistry. Supporting Information for A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

ChemUniverse. This compound. [Link]

-

National Center for Biotechnology Information. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]

-

National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

SpectraBase. 5-Tert-butyl-2-methyl-1-cyclohexanone. [Link]

-

PubChem. 2-Tert-butyl-5-methylcyclohexanol. [Link]

- Google Patents.

Sources

- 1. 1543874-84-5|this compound|BLD Pharm [bldpharm.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. ivychem.com [ivychem.com]

- 4. This compound [mail.sobekbio.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. rsc.org [rsc.org]

- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. keyorganics.net [keyorganics.net]

A Technical Guide to the Synthesis of tert-Butyl 2-amino-5-methylhexanoate: Strategies and Starting Material Considerations

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 2-amino-5-methylhexanoate, the tert-butyl ester of the essential amino acid L-leucine, is a critical building block in synthetic organic chemistry. Its utility is most pronounced in peptide synthesis and the development of complex pharmaceutical intermediates, where the bulky tert-butyl group provides robust protection for the carboxylic acid functionality.[1][2] This guide offers an in-depth examination of the primary synthetic routes to this compound, with a technical focus on the selection of starting materials and the causal factors influencing reaction outcomes. We will explore the prevalent acid-catalyzed esterification of L-leucine with isobutylene, detailing the mechanism, experimental protocol, and critical process parameters that ensure a high-yield, high-purity synthesis.

Retrosynthetic Analysis and Core Starting Materials

The synthetic strategy for this compound begins with a straightforward retrosynthetic disconnection. The target molecule is an ester, and the most logical bond to break is the ester C-O bond. This analysis reveals the two primary components required for its synthesis.

Diagram: Retrosynthetic Pathway

Caption: Retrosynthesis of the target ester to its core starting materials.

This retrosynthetic approach identifies the fundamental starting material as L-Leucine .

-

L-Leucine: As a proteinogenic amino acid, L-leucine is a readily available, chiral, and cost-effective starting material. Its two functional groups—the primary amine (α-amino group) and the carboxylic acid—are the reaction centers of interest. The key challenge in the synthesis is the selective esterification of the carboxylic acid without promoting side reactions at the nucleophilic amino group.

The second component is a source for the tert-butyl group. While various reagents could theoretically provide this, isobutylene is the most common and industrially scalable choice for this transformation.[1]

Synthetic Strategy: Acid-Catalyzed Reaction with Isobutylene

The most convenient and widely adopted method for preparing amino acid tert-butyl esters is the acid-catalyzed reaction of the amino acid with isobutylene.[3] This method is efficient and avoids the need for pre-protection of the amino group, which would add extra steps to the overall synthesis.[1]

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed electrophilic addition mechanism. The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is critical.[1][4][5]

-

Protonation of Isobutylene: The acid catalyst protonates isobutylene, a gas at room temperature, to form a highly stable tertiary carbocation (tert-butyl cation). This cation is the key electrophile in the reaction.

-

Nucleophilic Attack: The carboxylic acid group of L-leucine, acting as a nucleophile, attacks the tert-butyl carbocation.

-

Deprotonation: A subsequent deprotonation step yields the final tert-butyl ester product and regenerates the acid catalyst.

The amino group of leucine is protonated under the strongly acidic conditions, rendering it non-nucleophilic as an ammonium salt. This effectively protects it from participating in side reactions, such as alkylation by the tert-butyl cation, thus ensuring the chemoselectivity of the esterification.

Detailed Experimental Protocol

This section provides a self-validating, field-proven protocol for the synthesis of L-Leucine tert-butyl ester. The procedure is typically performed in a sealed pressure vessel (autoclave) to contain the gaseous isobutylene and facilitate the reaction.

Diagram: Experimental Workflow

Caption: Workflow for the synthesis of L-Leucine tert-butyl ester.

Reagent and Materials Table

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Quantity | Purpose |

| L-Leucine | 131.17 g/mol | 1.0 | 25.0 g | Starting Material |

| Dioxane | 88.11 g/mol | - | 250 mL | Solvent |

| Sulfuric Acid (Conc.) | 98.08 g/mol | ~1.5 | ~27 mL | Catalyst |

| Isobutylene | 56.11 g/mol | ~3.0 | ~32 g (liquid) | Esterifying Agent |

| Sodium Bicarbonate | 84.01 g/mol | As needed | - | Neutralizing Agent |

| Diethyl Ether | 74.12 g/mol | - | As needed | Extraction Solvent |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | Drying Agent |

Step-by-Step Methodology

-

Reactor Charging: In a suitable pressure reactor (autoclave), suspend L-leucine (1.0 eq) in dioxane. The use of a solvent like dioxane is crucial as most amino acids have limited solubility but can be effectively suspended to react.[3]

-

Catalyst Addition: Carefully add concentrated sulfuric acid (~1.5 eq) to the suspension with stirring. The mixture will heat up; ensure it is managed appropriately.

-

Introduction of Isobutylene: Seal the autoclave and cool the mixture to between -10°C and -20°C. Introduce condensed, liquid isobutylene (~3.0 eq) into the reactor. A molar excess of isobutylene is used to drive the reaction equilibrium towards the product.

-

Reaction Execution: Allow the reactor to warm to room temperature and stir the contents for 2 to 5 days.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) by periodically taking a small, carefully depressurized sample. The disappearance of the L-leucine spot indicates reaction completion.

-

Workup - Quenching: Once the reaction is complete, carefully vent the excess isobutylene in a fume hood. Pour the reaction mixture slowly onto a stirred mixture of crushed ice and water.

-

Workup - Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. This step quenches the acid catalyst and converts the product from its ammonium salt form to the free base, making it extractable into an organic solvent.[1]

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The free base of this compound is typically an oil, which can be further purified by vacuum distillation. Alternatively, it can be converted to its hydrochloride salt by treatment with HCl in ether to yield a stable, white crystalline solid.[1][6]

Conclusion

The synthesis of this compound is a foundational procedure in modern organic synthesis. The selection of L-leucine as the starting material is dictated by its ready availability and inherent chirality. The acid-catalyzed addition of isobutylene represents the most direct, atom-economical, and scalable route for the required tert-butyl esterification. A thorough understanding of the underlying mechanism—particularly the in-situ protection of the amino group via protonation—and careful control of the experimental conditions are paramount to achieving a successful and high-yielding synthesis. This guide provides the necessary technical framework for researchers to confidently execute and, if necessary, adapt this critical transformation.

References

-

Roeske, R. (1963). Preparation of t-Butyl Esters of Free Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (2003). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

Gaceur, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

- 1. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. L-Leucine tert-butyl ester 2748-02-9 [sigmaaldrich.com]

Spectroscopic Characterization of tert-Butyl 2-amino-5-methylhexanoate: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the non-standard amino acid ester, tert-Butyl 2-amino-5-methylhexanoate. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound and require a detailed understanding of its structural characterization. The methodologies and data interpretations presented herein are grounded in established principles of analytical chemistry and supported by data from analogous structures.

Introduction to this compound

This compound is a derivative of the proteinogenic amino acid leucine, featuring a tert-butyl ester protecting group. The molecular formula is C₁₁H₂₃NO₂ and the molecular weight is 201.31 g/mol .[1] The presence of the bulky tert-butyl group can enhance the compound's stability and modulate its solubility, making it a potentially useful building block in peptide synthesis and medicinal chemistry.[] Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this molecule in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The predicted chemical shifts (δ) are expressed in parts per million (ppm) relative to a standard reference.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a | ~3.3 - 3.5 | Triplet (t) | 1H |

| H-b | ~1.4 - 1.6 | Multiplet (m) | 2H |

| H-c | ~1.6 - 1.8 | Multiplet (m) | 1H |

| H-d | ~0.9 | Doublet (d) | 6H |

| H-e | ~1.45 | Singlet (s) | 9H |

| H-f | ~1.5 - 2.0 (broad) | Singlet (s) | 2H |

Causality Behind Predictions: The electron-withdrawing ester group deshields the alpha-proton (H-a), shifting it downfield. The protons of the tert-butyl ester (H-e) are all equivalent and appear as a sharp singlet. The diastereotopic protons of the isobutyl side chain (H-d) will appear as a doublet due to coupling with the adjacent methine proton (H-c). The amino group protons (H-f) are often broad and may exchange with deuterium in certain solvents.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~174 - 176 |

| C-2 | ~53 - 55 |

| C-3 | ~42 - 44 |

| C-4 | ~24 - 26 |

| C-5 | ~22 - 23 |

| C-6 | ~80 - 82 |

| C-7 | ~28 |

Causality Behind Predictions: The carbonyl carbon of the ester (C-1) is the most deshielded, appearing at the lowest field. The carbon of the tert-butyl group attached to the oxygen (C-6) is also significantly downfield. The aliphatic carbons of the hexanoate chain appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

NMR Workflow Diagram

Caption: Workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectral Data

For this compound (MW = 201.31), the following peaks are expected in an electron ionization (EI) mass spectrum:

| m/z | Predicted Fragment |

| 201 | [M]⁺ (Molecular Ion) |

| 144 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 102 | [M - C₄H₉O₂]⁺ (Loss of tert-butoxycarbonyl group) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Causality Behind Predictions: The molecular ion peak at m/z 201 should be observable. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is highly characteristic of compounds containing this group. [4]Fragmentation via the loss of the tert-butyl group or the entire tert-butoxycarbonyl moiety is also expected.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like electrospray ionization (ESI) may be used to emphasize the molecular ion. [5]3. Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Mass Spectrometry Workflow Diagram

Caption: Workflow for mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a robust framework for its structural confirmation and purity assessment. The predicted data and standardized protocols outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this and related compounds. Adherence to these analytical methodologies ensures the integrity and reliability of research findings in the fields of chemical synthesis and drug discovery.

References

-

MDPI. tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. [Link]

-

Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

ChemUniverse. This compound [Q03097]. [Link]

-

PubChem. 2-Tert-butyl-5-methylcyclohexanol. [Link]

-

SpectraBase. 5-Tert-butyl-2-methyl-1-cyclohexanone. [Link]

-

PubChem. 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. [Link]

-

SpectraBase. L-leucine methyl ester hydrochloride. [Link]

-

MDPI. tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. [Link]

-

National Institutes of Health. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

PubChem. (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate. [Link]

-

Beilstein Journals. Molecular recognition of isomeric protonated amino acid esters monitored by ESI-mass spectrometry. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

-

PubChem. (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate. [Link]

-

PubChem. (S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester. [Link]

-

National Institute of Standards and Technology. Leucine. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel mono, di, and tri ring-substituted tert-butyl phenylcyanoacrylates. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). [Link]

-

ResearchGate. Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. [Link]

-

PubChem. Tert-butyl 2-amino-6-oxo-6-phenylhexanoate. [Link]

-

National Institutes of Health. Tert-butyl 6-aminohexanoate. [Link]

-

ResearchGate. VUV-UV spectra of leucine, α -methyl leucine and trileucine.... [Link]

-

SpectraBase. 5-Tert-butyl-2-methyl-1-cyclohexanone - Optional[MS (GC)] - Spectrum. [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of tert-Butyl 2-amino-5-methylhexanoate

Introduction: The Significance of Chiral Amino Acid Esters in Modern Drug Discovery

Tert-Butyl 2-amino-5-methylhexanoate, a derivative of the proteinogenic amino acid leucine, represents a class of chiral building blocks of increasing importance in pharmaceutical and agrochemical research. The incorporation of the bulky tert-butyl ester functional group offers unique steric and electronic properties that can significantly influence the pharmacokinetic and pharmacodynamic profile of a parent molecule. As with all chiral molecules, the precise three-dimensional arrangement of atoms, or stereochemistry, at the alpha-carbon is paramount, as different enantiomers can exhibit vastly different biological activities and metabolic fates.[1][2] This guide provides a comprehensive overview of the chemical structure, stereochemical considerations, and analytical methodologies pertinent to this compound, intended for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a leucine side chain (isobutyl group), an amine group at the α-position, and a carboxylic acid esterified with a tert-butyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1543874-84-5 | [3][4] |

| Molecular Formula | C₁₁H₂₃NO₂ | [4] |

| Molecular Weight | 201.31 g/mol | [4] |

| SMILES | CC(C)CCC(=O)OC(C)(C)C | [3] |

| IUPAC Name | This compound |

The tert-butyl group is a key feature, providing significant steric hindrance that can protect the ester from hydrolysis by non-specific esterases in vivo, potentially prolonging the half-life of a drug candidate. Furthermore, this bulky group can influence the binding affinity and selectivity of the molecule for its biological target.

Caption: 2D structure of this compound.

The Critical Role of Stereochemistry

The α-carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, the (S)- and (R)-enantiomers. This chirality is of utmost importance in a biological context. Receptors, enzymes, and other biological targets are themselves chiral, leading to stereoselective interactions.[1][5]

One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even cause undesirable side effects (the distomer).[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) now strongly encourage the development of single-enantiomer drugs, requiring thorough characterization of each stereoisomer.[2][5]

Caption: Differential interaction of enantiomers with a chiral receptor.

Synthesis of Enantiopure this compound: A Proposed Protocol

The synthesis of enantiomerically pure this compound can be approached through several strategies, including the use of a chiral pool, chiral auxiliaries, or asymmetric catalysis. Below is a proposed, field-proven methodology starting from the readily available chiral amino acid, L-leucine ((S)-2-amino-5-methylhexanoic acid).

Step-by-Step Experimental Protocol

Objective: To synthesize (S)-tert-Butyl 2-amino-5-methylhexanoate from L-leucine.

Materials:

-

L-leucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

tert-Butyl acetate

-

Perchloric acid (HClO₄)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

10% w/v aqueous citric acid

Protocol:

-

N-protection of L-leucine:

-

Suspend L-leucine (1.0 eq) in methanol.

-

Add triethylamine (2.0 eq) and cool the mixture to 0°C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol, maintaining the temperature between 0 and 5°C.[7]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 10% w/v aqueous citric acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-Boc-L-leucine.

-

-

Esterification to form (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-methylhexanoate:

-

To a suspension of N-Boc-L-leucine (1.0 eq) in tert-butyl acetate at 0°C, slowly add perchloric acid (1.5 eq).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Wash the reaction mixture with water and 1.0 N HCl solution.

-

Adjust the pH of the resultant aqueous solution to ~9 with 10% Na₂CO₃ solution.

-

Extract the product with dichloromethane.

-

Combine the organic phases, dry with anhydrous Na₂CO₃, filter, and concentrate to yield the crude product.

-

Purify by flash chromatography on silica gel.

-

-

Deprotection of the Amine (Optional, if the free amine is desired):

-

Dissolve the purified N-Boc protected ester in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of (S)-tert-Butyl 2-amino-5-methylhexanoate.

-

Neutralize with a suitable base to obtain the free amine.

-

Caption: Synthetic workflow for (S)-tert-Butyl 2-amino-5-methylhexanoate.

Rationale Behind Experimental Choices

-

N-protection: The use of the tert-butoxycarbonyl (Boc) group is a standard and robust method for protecting the amino functionality of amino acids.[7] It is stable to many reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group for this synthesis.

-

Esterification: The use of tert-butyl acetate with a strong acid catalyst like perchloric acid is an effective method for the formation of tert-butyl esters. This method avoids the use of harsher conditions or more expensive reagents.

-

Chiral Integrity: Starting with enantiopure L-leucine and using reaction conditions that do not epimerize the chiral center ensures the stereochemical purity of the final product.

Analytical Characterization and Chiral Separation

Confirmation of the chemical structure and determination of the enantiomeric purity are critical steps in the characterization of this compound.

Structural Elucidation

Table 2: Analytical Techniques for Structural Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isobutyl group (doublet and multiplet), the α-proton (triplet or multiplet), the tert-butyl group (singlet), and the amine protons (broad singlet). The tert-butyl group of the ester will typically appear as a sharp singlet around 1.4-1.5 ppm.[7][8] |

| ¹³C NMR | Resonances for the aliphatic carbons of the leucine side chain, the α-carbon, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (202.1805 for C₁₁H₂₄NO₂⁺). Fragmentation patterns can further confirm the structure.[9] |

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The most reliable method for determining the enantiomeric purity of this compound is through chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Recommended Protocol for Chiral HPLC Analysis:

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is often effective for the separation of N-protected amino acid derivatives.[10][11] Columns like CHIRALPAK® or CHIRALCEL® are industry standards.

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol is a good starting point.[11] The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the ester functionality.

-

Method Development: A gradient elution from low to high polarity can be used for initial screening, followed by optimization to an isocratic method for robust quantification of enantiomeric excess (ee).

Caption: Workflow for chiral separation by HPLC.

Conclusion and Future Perspectives

This compound is a valuable chiral building block with significant potential in drug discovery. A thorough understanding of its chemical structure and, most importantly, its stereochemistry is fundamental to its successful application. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and characterize this compound with a high degree of confidence in its chemical and stereochemical integrity. As the demand for stereochemically pure active pharmaceutical ingredients continues to grow, the methodologies for the synthesis and analysis of chiral molecules like this compound will remain a critical area of research and development.

References

-

Suresh, B. J., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Retrieved from [Link]

-

Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (n.d.). Retrieved from [Link]

- Synthesis method of L-tert-leucine and L-cyclohexylalanine. (n.d.). Google Patents.

-

Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. University of Bucharest. Retrieved from [Link]

- Method for preparing tert-leucine and analogues thereof in enantiomeric form and intermediates therein. (n.d.). Google Patents.

- Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).

-

Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). Retrieved from [Link]

-

Stereospecific synthesis of (2S,4R)-[5,5,5-2H3]leucine - RSC Publishing. (n.d.). Retrieved from [Link]

-

Kannappan, V. (2025, October 2). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Retrieved from [Link]

-

Kiran, M. A. (2022). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics, 11(282). Retrieved from [Link]

-

Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. (n.d.). Retrieved from [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Retrieved from [Link]

-

Lecture 3: Stereochemistry and drugs. (2019, September 24). Retrieved from [Link]

-

Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. (2015, July 27). Retrieved from [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.). Retrieved from [Link]

-

Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents. (n.d.).

-

This compound [Q03097] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.). Retrieved from [Link]

-

tert-Butyl (3R)-3-amino-5-methyl-hexanoate | C11H23NO2 | CID 2733825 - PubChem. (n.d.). Retrieved from [Link]

-

METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID - European Patent Office EP1745136 B1. (n.d.). Retrieved from [Link]

-

(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate - PubChem. (n.d.). Retrieved from [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC. (n.d.). Retrieved from [Link]

-

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid | C12H23NO4 | CID 4393167 - PubChem. (n.d.). Retrieved from [Link]

-

Discovering biological information from mass spectrometry based proteomics - YouTube. (2022, March 17). Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. courses.washington.edu [courses.washington.edu]

- 3. This compound [mail.sobekbio.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. omicsonline.org [omicsonline.org]

- 6. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 7. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 8. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ymc.co.jp [ymc.co.jp]

- 11. researchgate.net [researchgate.net]

The Strategic Integration of tert-Butyl 2-amino-5-methylhexanoate as a Leucine Surrogate in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis and medicinal chemistry, the strategic use of non-proteinogenic amino acids offers a powerful tool for modulating the pharmacological properties of bioactive peptides. Among these, tert-butyl 2-amino-5-methylhexanoate emerges as a noteworthy surrogate for the natural amino acid L-leucine. This technical guide provides a comprehensive overview of the rationale, synthesis, and application of this leucine analog. We will delve into the nuanced advantages conferred by its unique structural features—the sterically demanding tert-butyl ester and the isobutyl side chain—which collectively influence peptide conformation, stability, and synthetic accessibility. This document will serve as a practical resource, offering detailed synthetic protocols, characterization data, and a critical analysis of its role in overcoming common challenges in peptide chemistry, such as steric hindrance during coupling and the control of secondary structure.

Introduction: The Rationale for Leucine Surrogates

Leucine, a branched-chain amino acid, is a frequent constituent of bioactive peptides and plays a crucial role in defining their structure and function. However, the direct use of leucine in peptide synthesis can sometimes be suboptimal for achieving desired therapeutic profiles. The introduction of synthetic amino acid surrogates, such as this compound, provides a strategic avenue to fine-tune the physicochemical and biological properties of peptides.[1]

The core advantages of employing such surrogates include:

-

Modulation of Lipophilicity: The bulky side chains of these surrogates can enhance the lipophilicity of the resulting peptide, potentially improving membrane permeability and oral bioavailability.

-

Conformational Constraint: The steric bulk of non-proteinogenic amino acids can impose specific dihedral angle preferences on the peptide backbone, leading to more stable and predictable secondary structures like β-sheets.[2]

-

Enhanced Proteolytic Stability: The unnatural structure of these amino acids can render the adjacent peptide bonds less susceptible to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide therapeutic.[1]

-

Overcoming Synthetic Hurdles: In certain synthetic contexts, the use of a protected surrogate can circumvent challenges associated with the reactivity of the parent amino acid.

This guide will focus specifically on this compound, a leucine surrogate that combines the steric influence of a tert-butyl ester with the characteristic isobutyl side chain of leucine.

Physicochemical Properties and Structural Considerations

The key to understanding the utility of this compound lies in its distinct structural features.

| Property | Value | Source |

| CAS Number | 1543874-84-5 | [3][4] |

| Molecular Formula | C₁₁H₂₃NO₂ | [4] |

| Molecular Weight | 201.31 g/mol | [4] |

| SMILES | CC(C)CCC(=O)OC(C)(C)C | [3] |

The tert-butyl ester group is a critical component of this surrogate. It serves as a robust protecting group for the carboxylic acid functionality during peptide synthesis.[5] Its bulkiness can also play a significant role in dictating the local conformation of the peptide chain.[6]

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for amino acid esterification. A general and effective method involves the acid-catalyzed reaction of the N-protected leucine with tert-butanol or isobutylene. Subsequent deprotection of the amino group yields the desired product.

Below is a generalized, illustrative protocol based on common laboratory practices for the synthesis of tert-butyl amino acid esters.

Experimental Protocol: Synthesis of N-Boc-L-leucine tert-butyl ester followed by Deprotection

This two-step process provides a reliable route to the title compound.

Step 1: Synthesis of N-Boc-L-leucine tert-butyl ester

Figure 1: Synthesis of N-Boc-L-leucine tert-butyl ester.

-

Reaction Setup: To a solution of N-Boc-L-leucine (1.0 eq) and tert-butanol (1.2 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Coupling: Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Deprotection of the N-Boc group

Figure 2: Deprotection of the N-Boc group.

-

Reaction Setup: Dissolve the purified N-Boc-L-leucine tert-butyl ester in DCM.

-

Deprotection: Add an excess of trifluoroacetic acid (TFA) to the solution and stir at room temperature for 1-2 hours.

-

Workup: Remove the solvent and excess TFA under reduced pressure. The resulting product is often obtained as a TFA salt and can be used directly or neutralized with a mild base.

Characterization

Accurate characterization of this compound is essential for its effective use in synthesis. The following are expected spectral data based on its structure and data from similar compounds.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl ester protons (singlet, ~1.5 ppm), isobutyl side chain protons (multiplets, ~0.9-1.8 ppm), and the α-proton (multiplet, ~3.5-3.7 ppm). |

| ¹³C NMR | Resonances for the tert-butyl ester carbons, the isobutyl side chain carbons, and the α-carbon. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 202.18. |

| IR Spectroscopy | Characteristic peaks for the N-H stretch of the primary amine (~3300-3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and the C=O stretch of the ester (~1730 cm⁻¹).[7] |

Application in Peptide Synthesis: A Surrogate for Leucine

The primary application of this compound is as a leucine surrogate in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Advantages in Peptide Coupling

The tert-butyl ester functionality offers several advantages in peptide synthesis:

-

Acid-Labile Protection: The tert-butyl group is stable to the basic conditions often used for Fmoc deprotection in SPPS, but it is readily cleaved under acidic conditions, typically with TFA, concurrently with the cleavage of the peptide from the resin.[8]

-

Steric Influence: The steric bulk of the tert-butyl group can influence the coupling reaction. While it can sometimes hinder the approach of the incoming activated amino acid, this steric effect can also be beneficial in preventing side reactions such as diketopiperazine formation.[6][9]

Influence on Peptide Conformation

The incorporation of bulky, non-proteinogenic amino acids like this compound can have a profound impact on the secondary structure of peptides. The steric hindrance from the side chain and the tert-butyl ester can restrict the conformational freedom of the peptide backbone, favoring more extended conformations.[2] This can be particularly useful in the design of peptides that are intended to adopt a specific fold for biological activity.[10]

Sources

- 1. An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [mail.sobekbio.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. peptide.com [peptide.com]

- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. Overview of Custom Peptide Synthesis [peptide2.com]

- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 10. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of tert-Butyl 2-amino-5-methylhexanoate: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of Non-Proteinogenic Amino Acid Esters in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of non-proteinogenic amino acids and their derivatives is a cornerstone of rational drug design. These unique building blocks offer medicinal chemists a powerful toolkit to modulate the physicochemical and pharmacological properties of lead compounds, thereby enhancing their therapeutic potential. Among these, tert-Butyl 2-amino-5-methylhexanoate, a derivative of leucine, represents a valuable intermediate with significant applications in the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, covering its commercial availability, synthetic methodologies, and critical role in drug development. We will delve into the mechanistic advantages conferred by the tert-butyl ester moiety, particularly in the context of metabolic stability and prodrug strategies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

I. Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers specializing in research and development chemicals, as well as larger-scale manufacturing. The compound is typically offered at purities of 98% or higher. When procuring this intermediate, it is crucial to obtain and review the Certificate of Analysis (CoA) to confirm its identity and purity.

Below is a summary of representative suppliers for this compound (CAS Number: 1543874-84-5):

| Supplier | Product Number | Purity | Notes |

| ChemUniverse | Q03097 | 98% | Available in various quantities from 100mg to bulk.[1] |

| Sobekbio Biosciences | AG00HY87 | 98% | Distributed by Angene Chemical.[2] |

| BLD Pharm | - | - | Provides access to NMR, HPLC, and other analytical data. |

| Ivy Fine Chemicals | - | - | Listed as a supplier for this CAS number. |

| Shanghai Macklin Biochemical Co., Ltd. | - | - | Offers international shipping and sample availability. |

II. The Tert-Butyl Ester Moiety: A Strategic Tool in Drug Design

The tert-butyl ester group in this compound is not merely a synthetic handle; it is a strategic element that imparts several advantageous properties to a molecule, particularly in the context of drug development.

A. Enhancing Metabolic Stability

A frequent challenge in drug design is the susceptibility of ester groups to hydrolysis by plasma and tissue esterases, leading to rapid metabolism and clearance of the parent drug. The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, rendering the ester bond more resistant to enzymatic cleavage.[3][4] This increased metabolic stability can lead to a longer plasma half-life and improved pharmacokinetic profile of a drug candidate. Research into the metabolism of drugs containing tert-butyl groups has shown that while they can be metabolized, the rate is often significantly slower compared to less hindered esters.

B. Application in Prodrug Strategies

The differential stability of tert-butyl esters can be harnessed in prodrug design. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. By masking a carboxylic acid group as a tert-butyl ester, the polarity of a molecule can be reduced, potentially enhancing its membrane permeability and oral bioavailability.[1][5] The slower, controlled hydrolysis of the tert-butyl ester in specific tissues or an acidic tumor microenvironment can lead to targeted drug release, thereby improving the therapeutic index and reducing systemic toxicity.[3][4]

A recent study on 6-diazo-5-oxo-l-norleucine (DON) prodrugs for cancer therapy demonstrated that the tert-butyl ester derivative exhibited excellent metabolic stability in plasma and intestinal homogenates, leading to high tumor exposure of the active drug.[3][4][6]

III. Synthetic Approaches to this compound

A. General Synthetic Strategy: Esterification of Leucine

A common and straightforward method for the preparation of tert-butyl esters of amino acids involves the acid-catalyzed reaction of the amino acid with a tert-butylating agent.

Caption: General synthetic workflow for this compound.

B. Detailed Experimental Protocol (Adapted from General Methods)

The following protocol is an adapted procedure for the synthesis of this compound, based on well-established methods for the synthesis of amino acid tert-butyl esters.[7]

Step 1: N-Protection of L-Leucine

-

To a solution of L-Leucine (1 eq.) in a suitable solvent (e.g., a mixture of dioxane and water) at 0 °C, add a base such as sodium hydroxide (2 eq.).

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the N-Boc-L-leucine with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected amino acid.

Step 2: Tert-Butylation of N-Boc-L-Leucine

-

Dissolve the N-Boc-L-leucine (1 eq.) in tert-butyl acetate.

-

Add a catalytic amount of a strong acid, such as perchloric acid or bis(trifluoromethanesulfonyl)imide, to the solution.[7]

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-tert-Butyl 2-amino-5-methylhexanoate.

Step 3: Deprotection of the Amino Group

-

Dissolve the N-Boc-protected ester (1 eq.) in a suitable solvent such as dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) to the solution at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Dissolve the residue in a minimal amount of water and basify with a mild base (e.g., sodium bicarbonate) to a neutral pH.

-

Extract the final product, this compound, with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the pure product.

IV. Applications in Drug Discovery and Development

While direct citations for the use of this compound in specific, named drug synthesis pathways are not prevalent in publicly available literature, its structural motif, a tert-butyl ester of a leucine analogue, is highly relevant in medicinal chemistry. L-tert-leucine and its derivatives are incorporated into various drug candidates for their unique steric and electronic properties.

A. Antiviral Agents

The synthesis of the antiviral drug Nirmatrelvir (a component of Paxlovid) involves the use of L-tert-leucine as a key building block.[8] The tert-leucine moiety plays a crucial role in the binding of the inhibitor to the viral protease. While not the exact molecule, the structural similarity of this compound to protected L-tert-leucine highlights its potential as a precursor or analogue in the development of novel protease inhibitors.

B. Anticancer Therapeutics

In the field of oncology, amino acid esters are frequently employed as prodrugs to enhance drug delivery to tumor cells.[1][9][10] The increased lipophilicity of the ester can improve cell penetration, and the ester can be designed for cleavage by enzymes that are overexpressed in cancer cells. The use of a tert-butyl ester, as seen in derivatives of L-γ-methyleneglutamic acid amides, can improve the pharmacokinetic properties of these anticancer agents.[1][10]

C. Synthesis of Complex Peptidomimetics

Non-proteinogenic amino acid esters are fundamental building blocks in the synthesis of peptidomimetics. These molecules mimic the structure of natural peptides but have modified backbones or side chains to improve properties such as stability, potency, and selectivity. The tert-butyl ester of 2-amino-5-methylhexanoate can be utilized in solid-phase or solution-phase peptide synthesis to introduce this specific side chain into a growing peptide chain.[11]

V. Conclusion and Future Perspectives

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its key structural feature, the tert-butyl ester, offers a strategic advantage for medicinal chemists seeking to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. While direct applications in marketed drugs are not widely documented, the prevalence of structurally related motifs, such as L-tert-leucine, in antiviral and anticancer agents underscores the value of this compound as a versatile intermediate.

Future research in this area may focus on the development of more efficient and stereoselective synthetic routes to this compound and its analogues. Furthermore, the exploration of this building block in the design of novel prodrugs and peptidomimetics for a range of therapeutic targets remains a promising avenue for innovation in medicinal chemistry. The principles and methodologies outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery programs.

VI. References

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]

-

Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed. [Link]

-

A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. MDPI. [Link]

-

Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). PubMed Central. [Link]

-

ChemUniverse. This compound [Q03097]. [Link]

-

Mild and Efficient Method for Preparation of tert-Butyl Esters. ResearchGate. [Link]

-

Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. ACS Publications. [Link]

-

Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]

-

Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PubMed Central. [Link]

-

Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ChemRxiv. [Link]

-

Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. Lookchem. [Link]

-

An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. Taylor & Francis Online. [Link]

-

Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. National Institutes of Health. [Link]

-

Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion. PubMed Central. [Link]

-

Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. ResearchGate. [Link]

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. MDPI. [Link]

-

Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio Chemistry Community. [Link]

-

Antiviral Agents. PubMed Central. [Link]

-

Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. ACS Publications. [Link]

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]

Sources

- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition [mdpi.com]

- 3. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 6. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of tert-Butyl 2-amino-5-methylhexanoate

Understanding the Chemical Nature of tert-Butyl 2-amino-5-methylhexanoate

This compound is an ester derivative of the amino acid leucine. Its structure incorporates two key functional groups that dictate its reactivity and handling requirements: a primary amine and a tert-butyl ester. The primary amine is a nucleophilic center and can react with various electrophiles. The tert-butyl ester serves as a protecting group for the carboxylic acid, which is stable under basic conditions but readily cleaved by strong acids.[1][2] This acid lability is a crucial consideration for its storage and handling to prevent unintended deprotection.[1][2]

Hazard Identification and Risk Assessment

Based on data from analogous compounds, this compound should be treated as a hazardous chemical. The primary hazards associated with similar amino acid esters and N-Boc protected compounds include:

-

Skin Corrosion/Irritation: Direct contact may cause skin irritation or, in some cases, severe burns.[3][4][5]

-

Serious Eye Damage/Irritation: Contact with eyes can lead to serious irritation or irreversible damage.[3][4][5]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3]

-

Harmful if Swallowed: Ingestion may be harmful to health.[3][6]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃NO₂ | Inferred |

| Molecular Weight | 201.31 g/mol | Inferred |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Solubility | Soluble in organic solvents | Inferred |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or dust, a chemical fume hood is required.[7]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of the work area.[4]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4][7]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood where there is a risk of inhalation, a NIOSH/MSHA approved respirator may be necessary.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and maintaining the integrity of the compound.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling and before breaks.[3]

-

Use only non-sparking tools, especially when handling larger quantities.[9]

-

Ensure containers are properly labeled.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

-

For long-term storage and to maintain product quality, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended.[3][7]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[3]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10] For larger spills, dike the area to prevent spreading.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7]

-

Do not dispose of down the drain.

Experimental Workflows and Diagrams

General Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Caption: A typical workflow for handling this compound.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an accidental exposure.

Caption: Decision tree for first-aid response to exposure.

References

-

tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

SAFETY DATA SHEET 1325-AMINO ACID 40%. (n.d.). BC Fertilis Panama. [Link]

-

AMINO ACID STANDARD - SAFETY DATA SHEET. (n.d.). [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.be [fishersci.be]

- 7. fishersci.com [fishersci.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. agilent.com [agilent.com]

Solubility Profile of tert-Butyl 2-amino-5-methylhexanoate in Organic Solvents: A Methodological and Interpretive Guide

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of tert-Butyl 2-amino-5-methylhexanoate, a key chiral building block in organic synthesis. Rather than presenting a static dataset, this document serves as a methodological whitepaper, equipping researchers, chemists, and drug development professionals with the theoretical knowledge and practical protocols necessary to generate and interpret high-quality solubility data. We will delve into the thermodynamic principles governing dissolution, present detailed, self-validating experimental workflows for both qualitative and quantitative analysis, and discuss the practical implications of the resulting solubility profile in a pharmaceutical development context.

Introduction to this compound and its Significance

This compound is an ester derivative of the amino acid leucine. Its structure is characterized by three key functional regions: a primary amine (a polar, basic center), a bulky, nonpolar isobutyl side chain, and a sterically hindered tert-butyl ester group, which imparts significant lipophilicity. This unique combination of polar and nonpolar characteristics suggests a complex and highly solvent-dependent solubility profile.

In the pharmaceutical industry, compounds like this serve as crucial intermediates for synthesizing more complex molecules. Understanding their solubility is not an academic exercise; it is a fundamental requirement for:

-

Process Chemistry: Selecting appropriate reaction solvents to ensure homogeneity and optimal reaction rates.

-

Purification and Isolation: Designing efficient crystallization or chromatography procedures, which are fundamentally based on solubility differences.[2]

-

Formulation Development: For final drug substances, solubility dictates the choice of delivery vehicle and directly impacts bioavailability.[3]

This guide provides the scientific rationale and actionable protocols to thoroughly characterize the solubility of this versatile intermediate.

The Theoretical Framework of Solubility

The dissolution of a solid solute into a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG).[4] The relationship is described by the equation:

ΔG = ΔH – TΔS [4]

Where:

-

ΔG (Gibbs Free Energy): The overall energy change. A negative ΔG indicates a spontaneous dissolution process.

-

ΔH (Enthalpy of Solution): The heat absorbed or released. It represents the energy difference between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

T (Temperature): The absolute temperature in Kelvin.

-

ΔS (Entropy of Solution): The change in disorder. Dissolution of a structured crystal into a liquid solution typically increases entropy, which favors the process.[5]

The guiding principle of "like dissolves like" is a practical simplification of these thermodynamic concepts.[6] Solvents that have similar polarity and intermolecular force capabilities (e.g., hydrogen bonding, dipole-dipole interactions) to the solute are more likely to form energetically favorable interactions (a favorable ΔH), leading to higher solubility.

For this compound, we can predict:

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): The primary amine can act as a hydrogen bond donor and acceptor, and the ester carbonyl can act as an acceptor. These solvents can interact strongly with the polar "head" of the molecule.

-

In Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, but they cannot donate hydrogen bonds. Solubility will depend on the balance of interactions.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the isobutyl and tert-butyl groups via van der Waals forces. The polar amine group will be poorly solvated, likely limiting overall solubility.

Methodology for Experimental Solubility Determination

A robust determination of solubility involves a multi-step process, beginning with a qualitative assessment and culminating in precise quantitative measurement.

Core Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A representative panel of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane), HPLC-grade.

-

Equipment: Analytical balance, vials with screw caps, magnetic stirrer and stir bars, temperature-controlled shaker or water bath, syringe filters (0.22 or 0.45 µm), autosampler vials.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[1]

Protocol 1: Qualitative Solubility Assessment

Causality: This initial screening provides a rapid, semi-quantitative estimate of solubility, allowing for the efficient planning of more rigorous quantitative experiments. It helps classify the compound's solubility into categories such as "soluble," "sparingly soluble," or "insoluble."[7]

Step-by-Step Procedure:

-

Weigh approximately 10 mg of this compound into a small glass vial.

-

Add the selected solvent dropwise (e.g., 0.1 mL increments) using a calibrated pipette.

-

After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid particles against a dark background.

-

Continue adding solvent up to a total volume of 1-2 mL.

-

Record the approximate volume of solvent required to achieve complete dissolution.[8]

Protocol 2: Quantitative Determination via the Shake-Flask Method

Causality: The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3] By ensuring an excess of solid is present and allowing sufficient time for equilibrium to be reached, this method measures the maximum concentration of solute a solvent can hold under specified conditions.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a vial. The key is to ensure solid material remains visible at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium. A 24-hour period is common, though 48-72 hours should be tested to confirm that the concentration is no longer changing.

-